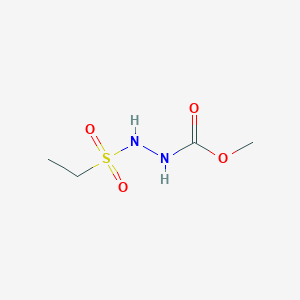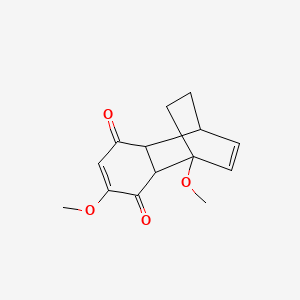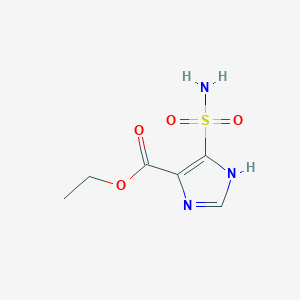![molecular formula C17H30O3 B14613361 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol CAS No. 57221-82-6](/img/structure/B14613361.png)
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxane ring and a dodeca-2,4-dien-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol typically involves the reaction of dodeca-2,4-dien-1-ol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxane ring. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Applications De Recherche Scientifique
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol involves its interaction with specific molecular targets. The oxane ring and dodeca-2,4-dien-1-ol backbone allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-[(Oxan-2-yl)oxy]dodeca-6,9-dienal: Similar structure but with different functional groups.
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-al: Another derivative with an aldehyde group.
Uniqueness
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is unique due to its specific combination of an oxane ring and a dodeca-2,4-dien-1-ol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
57221-82-6 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
12-(oxan-2-yloxy)dodeca-2,4-dien-1-ol |
InChI |
InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h3,5,7,10,17-18H,1-2,4,6,8-9,11-16H2 |
Clé InChI |
KKMQIEYEGPFCHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)


![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)


![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)

![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
